molecular formula C10H8N2O4 B3059767 Methyl 3-(cyanomethyl)-4-nitrobenzoate CAS No. 1260763-08-3

Methyl 3-(cyanomethyl)-4-nitrobenzoate

Cat. No.: B3059767
CAS No.: 1260763-08-3
M. Wt: 220.18
InChI Key: MYIIJYVEDDBECQ-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethyl)-4-nitrobenzoate is an organic compound with the molecular formula C10H8N2O4 It is a derivative of benzoic acid, featuring a nitro group at the fourth position and a cyanomethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyanomethyl)-4-nitrobenzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the fourth position.

    Cyanomethylation: The nitrated product is then subjected to a cyanomethylation reaction. This involves the reaction of the nitrated ester with a cyanomethylating agent, such as sodium cyanide, in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial nitration reactors to ensure efficient and controlled introduction of the nitro group.

    Cyanomethylation: Utilizing large-scale reactors and optimized reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(cyanomethyl)-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Aqueous acid or base.

Major Products:

    Reduction: Methyl 3-(cyanomethyl)-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-(Cyanomethyl)-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-(cyanomethyl)-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic properties.

    Material Science: It is used in the development of novel materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Comparison with Similar Compounds

    Methyl 3-(cyanomethyl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 4-nitrobenzoate: Lacks the cyanomethyl group, limiting its applications in nucleophilic addition reactions.

    3-(Cyanomethyl)-4-nitrobenzoic acid: The carboxylic acid analog, which has different solubility and reactivity properties.

Properties

IUPAC Name

methyl 3-(cyanomethyl)-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)8-2-3-9(12(14)15)7(6-8)4-5-11/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIIJYVEDDBECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218504
Record name Benzoic acid, 3-(cyanomethyl)-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260763-08-3
Record name Benzoic acid, 3-(cyanomethyl)-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260763-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(cyanomethyl)-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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